molecular formula C7H14O4 B14649559 2,6-Dideoxy-4-O-methyl-D-ribo-hexose CAS No. 50276-97-6

2,6-Dideoxy-4-O-methyl-D-ribo-hexose

Cat. No.: B14649559
CAS No.: 50276-97-6
M. Wt: 162.18 g/mol
InChI Key: IMDXERSUDJGXQO-DSYKOEDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dideoxy-4-O-methyl-D-ribo-hexose: is a rare sugar derivative known for its unique structural properties. It is a deoxy sugar, meaning it lacks one or more hydroxyl groups compared to regular sugars. This compound is also methylated, which adds to its distinctiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dideoxy-4-O-methyl-D-ribo-hexose typically involves multiple steps. One common method starts with methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside. This compound undergoes a series of reactions, including benzoylation and methanolysis, to yield the desired product .

Industrial Production Methods: the synthetic routes used in laboratory settings could potentially be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dideoxy-4-O-methyl-D-ribo-hexose can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 2,6-Dideoxy-4-O-methyl-D-ribo-hexose is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential role in cellular processes. Its deoxy and methylated nature can influence how it interacts with enzymes and other biomolecules .

Medicine: Its unique structure could be exploited to design novel therapeutic agents .

Industry: In industrial applications, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties might make it suitable for specific industrial processes .

Mechanism of Action

The mechanism of action of 2,6-Dideoxy-4-O-methyl-D-ribo-hexose is not well-documented. its interactions with molecular targets likely involve its unique structural features. The deoxy and methyl groups can influence how the compound binds to enzymes and other proteins, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

    2,6-Dideoxy-3-O-methyl-D-ribo-hexose: This compound is similar but has a different methylation pattern.

    2,6-Dideoxy-4-O-methyl-D-glucopyranosyl-3-O-methyl-D-ribo-hexose:

Uniqueness: 2,6-Dideoxy-4-O-methyl-D-ribo-hexose is unique due to its specific deoxy and methylation pattern.

Properties

CAS No.

50276-97-6

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(3S,4R,5R)-3,5-dihydroxy-4-methoxyhexanal

InChI

InChI=1S/C7H14O4/c1-5(9)7(11-2)6(10)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6+,7-/m1/s1

InChI Key

IMDXERSUDJGXQO-DSYKOEDSSA-N

Isomeric SMILES

C[C@H]([C@H]([C@H](CC=O)O)OC)O

Canonical SMILES

CC(C(C(CC=O)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.